2-Nonyloxirane

Lipophilicity Physicochemical Properties Partition Coefficient

2-Nonyloxirane (CAS 17322-97-3), also known as 1,2-epoxyundecane, is an aliphatic terminal epoxide characterized by a C11 straight alkyl chain attached to a strained three-membered oxirane ring. This structure confers distinct hydrophobic properties, with a calculated LogP of 3.5259, making it significantly more lipophilic than shorter-chain epoxide homologs.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 17322-97-3
Cat. No. B099709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nonyloxirane
CAS17322-97-3
Synonyms1,2-Epoxyundecane
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1CO1
InChIInChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h11H,2-10H2,1H3
InChIKeyLXVAZSIZYQIZCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nonyloxirane (CAS 17322-97-3): A C11 Long-Chain Terminal Epoxide for Specialized Organic Synthesis and Hydrophobic Modifications


2-Nonyloxirane (CAS 17322-97-3), also known as 1,2-epoxyundecane, is an aliphatic terminal epoxide characterized by a C11 straight alkyl chain attached to a strained three-membered oxirane ring . This structure confers distinct hydrophobic properties, with a calculated LogP of 3.5259, making it significantly more lipophilic than shorter-chain epoxide homologs [1]. Its primary utility lies as a versatile electrophilic building block in organic synthesis, where it undergoes ring-opening reactions with nucleophiles to install hydroxyl functionalities, enabling the construction of surfactants, pheromone analogs, and lipid-modified biomolecules .

Why a C11 Epoxide Cannot Be Simply Replaced by Other Alkyl Oxiranes


Generic substitution among alkyl oxiranes is not scientifically valid due to the profound influence of alkyl chain length on critical physicochemical properties and biological performance. As demonstrated by comparative LogP data, each incremental carbon in the alkyl chain significantly increases lipophilicity, which directly dictates membrane permeability, partitioning behavior in biphasic systems, and interactions with hydrophobic enzyme pockets [1]. Furthermore, the chain length modulates the volatility and physical state of the epoxide; while shorter homologs like 1,2-epoxypropane are gases, 2-nonyloxirane is a liquid with a boiling point of 103°C at 10 mmHg, altering its handling, safety profile, and suitability for specific reaction conditions [2]. The precise C11 chain of 2-nonyloxirane is not an arbitrary choice but a requirement for applications where the spatial and hydrophobic characteristics of a nonyl group are essential, such as mimicking natural fatty acid derivatives or serving as a specific intermediate in pheromone synthesis [3].

Quantitative Differentiation of 2-Nonyloxirane Against Closest Analogs


LogP (Lipophilicity) Comparison Across C8-C12 Terminal Epoxides

The lipophilicity of 2-nonyloxirane (C11) is quantified by its LogP value of 3.5259, which places it at a specific point on the hydrophobicity gradient relative to its closest commercial homologs. This value is intermediate between the C10 epoxide (1,2-epoxydecane, LogP 3.5595-3.81) and the C12 epoxide (1,2-epoxydodecane, LogP 3.916-5.9), while being significantly higher than the C8 epoxide (1,2-epoxyoctane, LogP 2.3556) [1]. This precise lipophilicity is a key differentiator for applications requiring a specific balance between aqueous and organic phase partitioning .

Lipophilicity Physicochemical Properties Partition Coefficient

Chain-Length-Dependent Reactivity in Nucleophilic Ring-Opening Reactions

The reactivity of terminal epoxides towards nucleophiles is inversely correlated with alkyl chain length due to steric hindrance and changes in electrophilicity. Studies on the ring-opening of 1,2-epoxyalkanes with alcohols over H-ZSM-5 catalyst demonstrate that the rate of reaction is retarded with increasing chain length of both the epoxide and the nucleophile [1]. While quantitative rate constants for 2-nonyloxirane are not reported, the C11 chain length provides a specific kinetic profile that is distinct from both shorter, more reactive epoxides (e.g., C8) and longer, less reactive ones (e.g., C16). This predictable, chain-length-dependent reactivity is a critical selection parameter for synthetic chemists designing multi-step sequences where reaction timing and selectivity must be carefully controlled .

Reaction Kinetics Nucleophilic Substitution Steric Effects

Specificity as a Building Block in Lepidopteran Pheromone Synthesis

2-Nonyloxirane, specifically in its enantiopure (R)-form, is an essential chiral intermediate for the synthesis of (2S,3R)-2-(2Z,5Z-octadienyl)-3-nonyloxirane, the main sex pheromone component of the pink moth (Lymantria mathura) [1]. The synthesis of this pheromone requires the specific C11 chain with an epoxide functionality, as altering the chain length or the position of the epoxide would drastically change or abolish biological activity. The reported synthesis achieves the pheromone in ≥37% overall yield from alcohol 2, demonstrating the practical utility and requisite selectivity of this specific intermediate [2].

Pheromone Synthesis Chiral Epoxide Agricultural Chemistry

Optimal Application Scenarios for 2-Nonyloxirane Based on Quantitative Differentiation


Synthesis of C11-Fatty Acid Derivatives and Lipid-Tailed Biomolecules

2-Nonyloxirane's C11 chain and LogP of 3.53 provide the exact hydrophobicity needed for synthesizing fatty acid derivatives and lipid-modified peptides (e.g., Fellutamide analogs). Its ring-opening with nucleophiles installs a secondary alcohol precisely at the C2 position of a C11 alkyl chain, a motif common in bioactive lipids. Using a C10 or C12 epoxide would alter the chain length by ~10%, potentially disrupting membrane interactions or enzyme recognition in the final product. The compound's liquid state and boiling point (103°C/10 mmHg) also facilitate standard laboratory handling compared to solid, longer-chain epoxides .

Chiral Building Block for Species-Specific Insect Pheromones

The (R)-enantiomer of 2-nonyloxirane (CAS 123493-71-0) is a key intermediate for synthesizing the sex pheromone of the pink moth (Lymantria mathura). The stereochemistry and exact C11 chain are non-negotiable for biological activity. Researchers and agrochemical formulators must procure this specific epoxide; substituting it with a racemic mixture or a homolog of different chain length will result in an inactive or less attractive pheromone blend, undermining field trapping efficacy. The documented synthetic route achieving >37% overall yield validates its practical utility [1].

Hydrophobic Modification of Surfaces and Polymers

When designing hydrophobic coatings or functionalizing polymer surfaces, the precise chain length of the modifying agent dictates the final surface energy and water contact angle. 2-Nonyloxirane, with its C11 tail, offers a distinct intermediate hydrophobicity between C8 and C12 epoxides. For applications where C12 epoxides may induce excessive hydrophobicity leading to poor adhesion or C8 epoxides provide insufficient water repellency, 2-nonyloxirane represents an optimized choice. Its reactivity profile, slower than shorter epoxides, also allows for more controlled grafting onto polymer backbones .

Enzyme Substrate for Epoxide Hydrolase Characterization

Aliphatic terminal epoxides like 2-nonyloxirane serve as substrates for epoxide hydrolases, enzymes involved in detoxification and biocatalysis. The chain length of the epoxide substrate influences enzyme enantioselectivity and catalytic efficiency. Studies on environmental DNA-derived epoxide hydrolases show activity toward aliphatic terminal epoxides with chains from C6 to C10, with chain length impacting conversion rates [2]. 2-Nonyloxirane's C11 chain provides a valuable probe for extending structure-activity relationship studies beyond C10, helping to map the active site dimensions and hydrophobic binding pockets of these industrially relevant enzymes.

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